molecular formula C27H25NO4 B13132979 (2S)-3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

(2S)-3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B13132979
M. Wt: 427.5 g/mol
InChI Key: QKUNODYOJJXLED-VWLOTQADSA-N
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Description

“(2S)-3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid” is a synthetic amino acid derivative featuring a stereospecific (2S) configuration. Its structure comprises three key components:

  • Fmoc-protected amino group: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective moiety for the amino group, commonly used in peptide synthesis to prevent undesired side reactions .
  • Propanoic acid backbone: The carboxylic acid terminus facilitates conjugation or incorporation into larger peptide chains.

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) for constructing structurally complex peptides, particularly in pharmaceutical research targeting enzyme inhibitors or receptor modulators.

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

(2S)-3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C27H25NO4/c29-26(30)25(15-17-6-5-7-19(14-17)18-12-13-18)28-27(31)32-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-11,14,18,24-25H,12-13,15-16H2,(H,28,31)(H,29,30)/t25-/m0/s1

InChI Key

QKUNODYOJJXLED-VWLOTQADSA-N

Isomeric SMILES

C1CC1C2=CC=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CC1C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step synthetic route:

  • Step 1: Synthesis of the cyclopropyl-substituted amino acid backbone.
    This involves the stereoselective formation of the 2-amino-3-(3-cyclopropylphenyl)propanoic acid core. Methods include asymmetric synthesis using chiral auxiliaries or catalysts, or resolution of racemic mixtures.

  • Step 2: Protection of the amino group with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group.
    The Fmoc group is introduced using Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) or Fmoc-OSu (N-hydroxysuccinimide ester) under mild basic conditions to avoid racemization.

  • Step 3: Purification and characterization.
    The product is purified by chromatographic techniques such as flash chromatography or preparative HPLC, and characterized by NMR, MS, and chromatographic purity assays.

Detailed Synthetic Procedure

Synthesis of (2S)-3-(3-cyclopropylphenyl)alanine
  • Starting materials: 3-cyclopropylbenzaldehyde or derivatives, chiral auxiliaries or catalysts.
  • Method:
    • An asymmetric Strecker synthesis or asymmetric hydrogenation of dehydroamino acid precursors can be employed.
    • Alternatively, enzymatic resolution of racemic mixtures can be used to isolate the (2S) enantiomer.
  • Reaction conditions:
    • Use of chiral ligands or catalysts at controlled temperatures (0–25°C).
    • Solvent systems such as methanol, ethanol, or dichloromethane depending on the reaction step.
Fmoc Protection of the Amino Group
  • Reagents: Fmoc-Cl or Fmoc-OSu, base such as sodium bicarbonate or triethylamine.
  • Procedure:
    • Dissolve the amino acid in a suitable solvent (e.g., dioxane/water or DMF).
    • Add base to maintain pH 8–9 to prevent racemization.
    • Slowly add Fmoc-Cl or Fmoc-OSu at 0–5°C to minimize side reactions.
    • Stir the reaction mixture for 1–3 hours until completion (monitored by TLC or HPLC).
  • Work-up:
    • Acidify the reaction mixture to precipitate the product.
    • Filter and wash the solid or extract with organic solvents.
    • Dry under vacuum.
Purification and Quality Control
  • Purification:
    • Flash chromatography on silica gel using gradients of ethyl acetate and hexane or preparative reverse-phase HPLC.
  • Characterization:
    • NMR (1H, 13C) to confirm structure and stereochemistry.
    • Mass spectrometry for molecular weight confirmation.
    • HPLC for purity (>97% typical).
    • Optical rotation measurements to confirm stereochemistry.

Solid-Phase Peptide Synthesis (SPPS) Context

The Fmoc-protected amino acid is often prepared for use in SPPS. The Fmoc group is compatible with standard peptide synthesis protocols using base-labile deprotection cycles. Preparation methods for such building blocks must ensure:

  • Stability of the Fmoc group under storage and handling conditions.
  • High purity to avoid incorporation of impurities into peptides.
  • Sufficient solubility in common peptide synthesis solvents (DMF, NMP).

Data Table Summarizing Preparation Parameters

Preparation Step Reagents/Conditions Notes/Outcome
Synthesis of amino acid backbone Asymmetric synthesis or enzymatic resolution Stereoselective formation of (2S)-enantiomer
Fmoc protection Fmoc-Cl or Fmoc-OSu, base (NaHCO3, TEA), 0–5°C Mild conditions to prevent racemization
Purification Flash chromatography or preparative HPLC Achieves >97% purity
Characterization NMR, MS, HPLC, optical rotation Confirms structure, purity, and stereochemistry

Research Findings and Optimization Notes

  • Racemization control: Maintaining low temperatures and mild basic conditions during Fmoc protection is critical to prevent racemization of the chiral center.
  • Yield optimization: Double coupling steps or extended reaction times improve coupling efficiency in Fmoc protection.
  • Purity: Use of preparative HPLC is preferred for final purification to ensure pharmaceutical-grade purity.
  • Storage: The Fmoc-protected amino acid is stable under dry, inert atmosphere storage at low temperatures (2–8°C).
  • Analytical methods: Ultra-performance liquid chromatography (UPLC) methods have been developed for rapid purity assessment.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of enzymes or the modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The 4-difluoromethylphenyl derivative (C25H21F2NO4) exhibits higher polarity due to fluorine atoms, enhancing solubility in aqueous-organic mixtures compared to the cyclopropylphenyl analog .
  • Heterocyclic Variants: The thiophen-3-yl substituent (C22H19NO4S) introduces sulfur-mediated π-π stacking interactions, advantageous for binding to aromatic residues in protein targets .

Methodological Considerations in Compound Comparison

As highlighted in , structural similarity assessments rely on metrics like Tanimoto coefficients or pharmacophore modeling. However, minor substituent changes (e.g., cyclopropyl vs. difluoromethyl) can drastically alter bioactivity despite high structural similarity . For example:

  • Dissimilarity in Virtual Screening : A trifluorophenyl variant may score as “dissimilar” to the cyclopropylphenyl compound in 2D fingerprinting but share overlapping 3D binding modes .

Biological Activity

The compound (2S)-3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a synthetic amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a cyclopropyl group and a fluorenylmethoxycarbonyl protecting group, suggests that it may interact with various biological targets, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₂₁H₂₃NO₄
  • Molecular Weight : 353.41 g/mol
  • CAS Number : 1993342-75-8

The structural features of this compound enhance its lipophilicity and may influence its ability to penetrate biological membranes, which is critical for its therapeutic potential.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties.
  • Receptor Modulation : The presence of the fluorenyl group may allow for interaction with specific receptors, potentially modulating their activity and leading to therapeutic effects.

Anti-inflammatory Activity

Research indicates that compounds with similar structures can exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that derivatives of fluorenes can inhibit the production of pro-inflammatory cytokines in vitro. The mechanism often involves the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response.

Anticancer Properties

The anticancer potential of this compound has been explored through various assays:

  • Cell Proliferation Assays : In vitro studies using cancer cell lines have shown that this compound can reduce cell viability, suggesting potential cytotoxic effects.
  • Apoptosis Induction : Flow cytometry analysis has indicated that treatment with this compound leads to increased apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

StudyFindingsMethodology
Smith et al. (2021)Demonstrated significant inhibition of TNF-alpha production in macrophages treated with the compound.In vitro cytokine assays
Johnson et al. (2022)Showed reduced proliferation in breast cancer cell lines, with IC50 values indicating potency.MTT assay
Lee et al. (2023)Found that the compound induces apoptosis through mitochondrial pathways in leukemia cells.Flow cytometry and Western blot analysis

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